![molecular formula C22H12Cl2N2O3S3 B2581604 (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 298216-02-1](/img/structure/B2581604.png)
(5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Übersicht
Beschreibung
(5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, chlorophenyl groups, and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step involves the formation of the thiazolidinone ring through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic aromatic substitution reaction.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Oxidation Reactions
The sulfur atom in the thiazolidinone ring and the sulfide group in the (4-chlorophenyl)sulfanyl moiety are prone to oxidation under controlled conditions:
Reaction Site | Reagents/Conditions | Product | Mechanism |
---|---|---|---|
Thiazolidinone sulfur | H₂O₂ (30%), acetic acid, 60°C | Sulfoxide derivative (mono-oxidized) or sulfone (di-oxidized) | Electrophilic oxidation at sulfur |
Aryl sulfide group | mCPBA (CH₂Cl₂, 0°C → RT) | Sulfoxide or sulfone on the (4-chlorophenyl)sulfanyl substituent | Oxygen insertion via radical pathway |
Key findings:
-
Sulfur oxidation increases polarity, impacting solubility (logP decreases by 1.2–1.8 units post-oxidation).
-
Over-oxidation to sulfone requires extended reaction times (>12 hr) with H₂O₂.
Reduction Reactions
The nitro group (-NO₂) and exocyclic double bond (C=C) demonstrate distinct reduction profiles:
Nitro Group Reduction
Double Bond Hydrogenation
Catalyst System | Conditions | Product | Stereochemical Outcome |
---|---|---|---|
Adams' catalyst (PtO₂) | EtOAc, 40 psi H₂ | Dihydrothiazolidinone with cis-configuration | Complete stereoselectivity |
Rh/Al₂O₃ | THF, RT | Mixture of cis/trans isomers (3:1 ratio) | Radical-mediated pathway |
Electrophilic Substitution
The chlorinated aromatic rings undergo directed substitution, particularly at positions activated by electron-withdrawing groups:
Notably:
-
The 2-chlorophenyl group directs electrophiles to the para position due to its -I effect .
-
Steric hindrance from the thiazolidinone ring limits substitution at the 3-nitrophenyl moiety.
Nucleophilic Aromatic Substitution
The 4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl group participates in SNAr reactions:
Nucleophile | Base | Conditions | Product | Kinetics (k, M⁻¹s⁻¹) |
---|---|---|---|---|
Piperidine | K₂CO₃ | DMF, 120°C, 6 hr | 4-piperidinylsulfanyl derivative | 4.2 × 10⁻³ |
Sodium methoxide | None | MeOH, reflux, 12 hr | Methoxy substitution at para-chloro site | 1.8 × 10⁻³ |
Cycloaddition Reactions
The exocyclic α,β-unsaturated carbonyl system undergoes [4+2] cycloadditions:
Dienophile | Conditions | Product | Endo/Exo Ratio |
---|---|---|---|
Maleic anhydride | Xylene, reflux, 8 hr | Diels-Alder adduct with bridged bicyclic system | 85:15 endo:exo |
Tetracyanoethylene | CHCl₃, RT, 24 hr | Electron-deficient cycloadduct | >95% endo |
Photochemical Reactions
UV irradiation induces distinct reactivity patterns:
Wavelength | Solvent | Reaction Type | Primary Product |
---|---|---|---|
254 nm | MeCN | C-S bond cleavage | Thiophenol derivative (quantitative) |
365 nm | Benzene | [2+2] Photodimerization | Head-to-tail dimer (43% yield) |
Base-Mediated Rearrangements
Under strong basic conditions, the thiazolidinone ring undergoes structural modifications:
Base | Conditions | Transformation | Proposed Mechanism |
---|---|---|---|
NaOH (5M) | EtOH/H₂O, reflux | Ring-opening to mercaptoacetamide derivative | Nucleophilic attack at C4 carbonyl |
LDA | THF, -78°C → RT | Formation of thiaziridine intermediate | Deprotonation-induced ring contraction |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. The compound under discussion has been evaluated for its efficacy against various bacterial strains. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function, although further studies are required to elucidate the precise pathways involved .
Anticancer Properties
Thiazolidinone derivatives have also been investigated for their anticancer activities. The compound has been subjected to screening against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Results from Sulforhodamine B assays indicate that this compound exhibits significant cytotoxicity against these cancer cells, suggesting its potential as a lead compound in cancer therapy. Molecular docking studies further support its interaction with specific targets within cancer cells, enhancing its therapeutic profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolidinones. Modifications in the substituents on the thiazolidinone core can significantly influence biological activity. For instance, variations in halogen substituents or the introduction of different functional groups have been shown to enhance both antimicrobial and anticancer activities. This aspect is critical for guiding future synthetic efforts aimed at improving efficacy and reducing toxicity .
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives similar to (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .
-
Anticancer Screening :
- In a comparative study involving multiple thiazolidinone derivatives, this compound was found to be among the most potent against MCF7 cells, with IC50 values indicating strong cytotoxic effects. The study utilized both in vitro assays and molecular docking simulations to confirm binding affinities with key oncogenic targets .
Wirkmechanismus
The mechanism of action of (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
The compound (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound and its structural analogs.
Structural Characteristics
The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which can be modified at various positions to enhance biological activity. The specific structure of the compound includes:
- A chlorophenyl group at position 3.
- A sulfanyl substitution at position 5.
- A nitrophenyl group contributing to its potential bioactivity.
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the thiazolidinone structure can lead to enhanced activity against various pathogens. For instance, a series of thiazolidinone derivatives exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL depending on the specific structure and substituents used .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 0.5 | E. coli |
Compound B | 1.0 | Staphylococcus aureus |
Compound C | 16 | Pseudomonas aeruginosa |
Anticancer Activity
Recent research has highlighted the anticancer potential of thiazolidin-4-one derivatives, including the compound . These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, studies reported IC50 values for certain thiazolidinones in breast cancer cell lines as low as 10 µM, indicating their effectiveness as potential anticancer agents .
Anti-inflammatory Effects
Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. In vitro studies demonstrated that certain derivatives significantly reduced TNF-alpha levels in macrophages .
Case Studies
- Synthesis and Evaluation of New Derivatives : A study synthesized several thiazolidinone derivatives and evaluated their biological activities. Among these, one derivative showed a remarkable reduction in tumor growth in xenograft models, demonstrating its potential for further development as an anticancer agent .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that some thiazolidinone derivatives acted by inhibiting specific kinases involved in cancer progression, providing a rationale for their observed anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. Substituents at positions 2, 3, and 5 can significantly alter their pharmacological profiles. For instance:
- Chlorine Substituents : Enhance lipophilicity and may improve cellular uptake.
- Nitro Groups : Often associated with increased cytotoxicity against cancer cells.
Eigenschaften
IUPAC Name |
(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N2O3S3/c23-14-6-8-15(9-7-14)31-19-10-5-13(11-18(19)26(28)29)12-20-21(27)25(22(30)32-20)17-4-2-1-3-16(17)24/h1-12H/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBOBLWTRLYDIQ-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])SC2=S)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])/SC2=S)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.